molecular formula C20H16ClNO4 B3016471 7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-79-2

7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B3016471
CAS No.: 874397-79-2
M. Wt: 369.8
InChI Key: VOFHTMVYGCHYKS-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno[2,3-c]pyrrole derivative featuring a chloro-substituted chromenone core, a phenyl group at position 1, and a 3-hydroxypropyl chain at position 2. This scaffold is part of a broader class of nitrogen-containing heterocycles synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

Properties

IUPAC Name

7-chloro-2-(3-hydroxypropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c21-13-7-8-15-14(11-13)18(24)16-17(12-5-2-1-3-6-12)22(9-4-10-23)20(25)19(16)26-15/h1-3,5-8,11,17,23H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHTMVYGCHYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The chromeno[2,3-c]pyrrole core allows extensive structural diversification. Key analogs and their differences are summarized below:

Compound Name Substituents (Position 1/Position 2) Molecular Formula Key Properties/Activities Reference ID
7-Chloro-2-(3-hydroxypropyl)-1-phenyl-... (Target) Phenyl / 3-hydroxypropyl C20H16ClNO4* Enhanced hydrophilicity due to hydroxyl group; potential for hydrogen bonding.
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-... 3,4-Dimethoxyphenyl / 3-(dimethylamino)propyl C24H25ClN2O5 Conformational equilibrium (1:2 open:closed form in solution); basic amine group.
7-Chloro-2-[3-(4-morpholinyl)propyl]-1-phenyl-... Phenyl / 3-morpholinylpropyl C24H23ClN2O4 Improved solubility due to morpholine ring; molecular mass 438.908 g/mol.
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... 4-Hydroxyphenyl / phenethyl C25H18ClNO4 High yield (72%); IR peaks at 1701 cm⁻¹ (C=O), 3386 cm⁻¹ (OH).
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-... (AV-C) 2-Fluorophenyl / thiadiazol-isopropyl C22H15FN4O3S Antiviral activity against Zika, Chikungunya, and dengue viruses.

Key Observations :

  • Phenyl vs. Substituted Aryl Groups : Substitution at position 1 (e.g., 3,4-dimethoxyphenyl in or 4-hydroxyphenyl in ) influences electronic properties and hydrogen-bonding capacity.
  • Alkyl Chain Modifications : The 3-hydroxypropyl group in the target compound contrasts with morpholinylpropyl or phenethyl chains, altering solubility and steric effects.
  • Biological Activity : AV-C demonstrates that heterocyclic substituents (e.g., thiadiazol) can confer antiviral activity, highlighting the scaffold’s versatility.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Analogs show characteristic C=O stretches at 1694–1701 cm⁻¹ and OH/NH stretches at 3330–3386 cm⁻¹ .
  • NMR : For 7-chloro-1-(4-hydroxyphenyl)-2-phenethyl-..., key signals include δ 9.53 (s, 1H, OH) and δ 5.46 (s, 1H, CH-pyrrole) .
  • Mass Spectrometry: APSI-MS data (e.g., 432.0 [M+1]⁺ for C25H18ClNO4) confirm molecular weights .

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